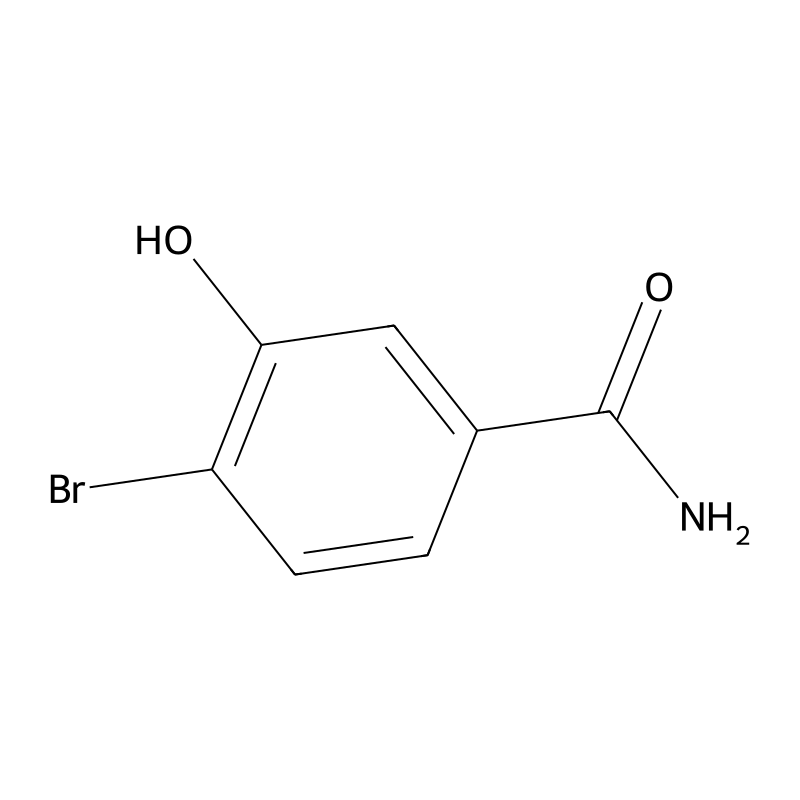

4-Bromo-3-hydroxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant and Antibacterial Activities

Scientific Field: Biochemistry

Application Summary: 4-Bromo-3-hydroxybenzamide has been used in the synthesis of novel benzamide compounds, which have been tested for their antioxidant and antibacterial activities.

Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzamide or 3-acetoxy-2-methylbenzamide and amine derivatives.

Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity.

4-Bromo-3-hydroxybenzamide is an organic compound with the molecular formula CHBrNO and a molecular weight of approximately 216.03 g/mol. It features a bromine atom and a hydroxyl group attached to a benzene ring, making it a derivative of benzamide. The compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents like dichloromethane, but less soluble in water. Its CAS number is 1836-27-7, and it is primarily used in chemical synthesis and biological research.

- Acylation Reactions: It can react with acyl chlorides to form amides.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 4-Bromo-3-hydroxybenzamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. For instance, compounds with similar structures have been noted for their ability to modulate enzyme activity related to cancer proliferation pathways. Additionally, its derivatives may possess antimicrobial properties, making them candidates for further pharmacological studies.

Several synthetic routes exist for producing 4-Bromo-3-hydroxybenzamide:

- From 4-Bromobenzoic Acid:

- Via Nitration:

- Nitration of 4-bromoaniline followed by hydrolysis can yield the desired compound.

- Using Bromoacetylation:

- Bromoacetylation of 3-hydroxyaniline followed by amide formation.

These methods allow for the efficient production of the compound while maintaining high yields.

4-Bromo-3-hydroxybenzamide finds applications in various fields:

- Pharmaceuticals: As a precursor in the synthesis of bioactive compounds.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

- Chemical Research: Employed as a reagent in organic synthesis and medicinal chemistry.

Its unique structure allows it to serve as a versatile building block for developing new therapeutic agents.

Interaction studies of 4-Bromo-3-hydroxybenzamide have focused on its binding affinity to various biological targets:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Receptor Binding: Studies indicate potential interactions with neurotransmitter receptors, suggesting possible effects on neurological pathways.

Further research is needed to fully elucidate these interactions and their implications for drug development.

Several compounds share structural similarities with 4-Bromo-3-hydroxybenzamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-4-hydroxybenzamide | CHBrNO | Different position of bromine and hydroxyl groups |

| 4-Bromo-3-hydroxybenzoic acid | CHBrO | Contains a carboxylic acid group instead of amide |

| Methyl 4-bromo-3-hydroxybenzoate | CHBrO | Methyl ester derivative with altered solubility properties |

These compounds illustrate variations in functional groups and positions that affect their chemical behavior and biological activity, emphasizing the unique role of 4-Bromo-3-hydroxybenzamide within this class of compounds.

Classical Organic Synthesis Routes

Bromination Strategies for Benzamide Derivatives

The synthesis of 4-bromo-3-hydroxybenzamide requires precise control over bromination regioselectivity to achieve the desired substitution pattern on the benzene ring [1]. Classical bromination strategies employ electrophilic aromatic substitution mechanisms, where the choice of brominating agent and reaction conditions determines the outcome [2] [3].

Direct bromination using molecular bromine in the presence of Lewis acid catalysts represents the most fundamental approach [4]. The mechanism involves the polarization of the bromine-bromine bond by the Lewis acid catalyst, creating a more electrophilic bromine species that can attack the aromatic ring [5]. Iron tribromide and aluminum tribromide serve as effective catalysts, with aluminum tribromide-bromine systems showing particularly high regioselectivity for hydroxylated aromatic substrates [2].

The regioselectivity of bromination on hydroxybenzamide derivatives follows established directing group principles [6] [3]. The hydroxyl group, being an electron-donating substituent, activates the aromatic ring toward electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to its position [7]. When both hydroxyl and amide functionalities are present, the directing effects must be carefully considered to achieve the desired 4-bromo-3-hydroxy substitution pattern [6].

N-bromosuccinimide represents an alternative brominating agent that offers improved safety and selectivity compared to molecular bromine [1] [8]. Under acidic conditions, N-bromosuccinimide can be protonated to generate highly electrophilic bromine species, leading to enhanced regioselectivity [9]. The choice between radical and electrophilic conditions with N-bromosuccinimide allows for different selectivity outcomes, providing synthetic flexibility [8].

Advanced bromination strategies include the use of peptide-catalyzed systems for enantioselective bromination of benzamide derivatives [1] [10]. These systems employ tetrapeptide catalysts bearing tertiary amine functionalities that can function as Brønsted bases, enabling the synthesis of atropisomeric benzamides with high stereochemical control [1].

Hydroxylation Position Control Mechanisms

The precise control of hydroxylation position in benzamide derivatives requires understanding of both electronic and steric factors that govern electrophilic aromatic substitution reactions [11] [12]. The hydroxylation of aromatic compounds involves multiple mechanistic pathways, including direct electrophilic attack, radical-mediated processes, and metal-catalyzed systems [13] [14].

Direct hydroxylation using hydrogen peroxide in the presence of transition metal catalysts has emerged as a versatile approach [15]. Palladium complexes with bidentate pyridine-pyridone ligands efficiently catalyze the hydroxylation of aromatic carboxylic acids at positions adjacent to the carboxyl group [12]. The ligand design plays a crucial role in determining both reactivity and regioselectivity through tautomerization reactions that provide different coordination modes [12].

The mechanism of aromatic hydroxylation typically involves the formation of highly reactive hydroxyl radicals or metal-oxo species that can attack the aromatic ring [13] [14]. The regioselectivity is governed by the electronic properties of existing substituents, with electron-donating groups activating adjacent positions and electron-withdrawing groups deactivating them [11] [6].

For benzamide derivatives specifically, the amide functionality serves as a moderate electron-withdrawing group that directs hydroxylation to the meta position relative to the carbonyl group [3]. However, when combined with other directing groups such as halogens, the regioselectivity can be modified to achieve the desired substitution pattern [6].

Enzymatic hydroxylation systems offer an alternative approach with high regioselectivity and mild reaction conditions [16]. Cytochrome P450 enzymes and their synthetic analogues can perform selective hydroxylation of aromatic substrates through hydrogen abstraction followed by oxygen rebound mechanisms [16]. These systems are particularly valuable for achieving hydroxylation patterns that are difficult to access through conventional chemical methods [16].

Green Chemistry Approaches

Solvent-Free Reaction Systems

Solvent-free synthesis of benzamide derivatives has gained significant attention as an environmentally sustainable approach that eliminates the need for organic solvents while often improving reaction efficiency [17] [18]. These systems rely on direct contact between reactants, often under thermal or mechanical activation, to achieve the desired transformations [18].

The synthesis of benzamides under solvent-free conditions typically employs thionyl chloride as an activating agent for carboxylic acid derivatives [18]. This approach demonstrates excellent regioselectivity and yields for substituted benzamides, with reaction times ranging from room temperature conditions for several hours to elevated temperatures for shorter durations [18]. The absence of solvents simplifies product isolation and reduces waste generation significantly [18].

Mechanochemical approaches represent an innovative solvent-free methodology where mechanical energy from ball milling or grinding activates chemical reactions [19]. For benzamide synthesis, neat grinding of reactants in the presence of catalytic amounts of acids can achieve efficient coupling reactions [19]. These methods often show enhanced reaction rates compared to solution-phase reactions due to improved contact between reactants [19].

Microwave-assisted solvent-free synthesis provides rapid and efficient routes to benzamide derivatives [20] [21]. The direct absorption of microwave energy by polar reactants leads to selective heating and enhanced reaction rates [22]. Reaction times can be reduced from hours to minutes while maintaining or improving product yields [20] [21].

The scalability of solvent-free processes presents both opportunities and challenges for industrial implementation [23]. While the elimination of solvents reduces costs and environmental impact, heat transfer limitations and mixing efficiency become critical factors at larger scales [23]. Continuous processing technologies may offer solutions to these scale-up challenges [23].

Catalytic Process Enhancements

Modern catalytic approaches for benzamide synthesis focus on developing efficient, selective, and environmentally benign systems that can operate under mild conditions [24] [25]. Transition metal catalysts, particularly palladium and copper complexes, have shown exceptional performance in both bromination and hydroxylation reactions [26] [27].

Palladium-catalyzed electrochemical bromination represents a significant advancement in sustainable halogenation methodology [26]. Using ammonium bromide as the brominating reagent in divided electrochemical cells, this approach eliminates the need for stoichiometric oxidants while providing excellent regioselectivity [26]. The electrochemical generation of active bromine species allows for precise control over the bromination process [26].

Copper-catalyzed systems offer complementary reactivity profiles for both bromination and hydroxylation reactions [27]. The mechanism of copper-catalyzed bromination involves bromine atom transfer from halogenating agents such as N-bromosuccinimide to the copper center, followed by radical-mediated carbon-hydrogen bond activation [27]. This approach demonstrates excellent site selectivity, particularly for distal functionalization relative to directing groups [27].

Heterogeneous catalysts provide advantages in terms of catalyst recovery and reuse, addressing economic and environmental concerns [28]. Diatomite earth-supported ionic liquid catalysts with zirconium chloride active sites have shown excellent performance for benzamide synthesis under ultrasonic irradiation [28]. These systems combine the benefits of heterogeneous catalysis with the unique properties of ionic liquids [28].

Enzymatic catalysis represents the ultimate in sustainable synthesis, offering unparalleled selectivity under mild aqueous conditions [29]. Galactose oxidase variants can catalyze the oxidation of benzyl alcohols followed by copper-catalyzed amidation to yield benzamides directly [29]. While enzyme stability and cost remain challenges, ongoing developments in protein engineering continue to expand the utility of these systems [29].

The integration of multiple catalytic processes in flow systems enables cascade reactions that minimize isolation of intermediates [30] [31]. Continuous flow microreactors provide excellent control over reaction parameters while enabling real-time monitoring and optimization [30]. These systems show particular promise for industrial implementation due to their inherent scalability and safety advantages [32].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 4-bromo-3-hydroxybenzamide presents numerous technical and economic challenges that must be carefully addressed [33] [34]. Scale-up considerations encompass heat and mass transfer limitations, safety concerns, environmental regulations, and economic viability [35] [36].

Heat transfer represents a critical challenge in large-scale bromination reactions due to the highly exothermic nature of electrophilic aromatic substitution [35]. Conventional batch reactors may experience hot spots and temperature gradients that lead to reduced selectivity and unwanted side reactions [35]. Continuous flow reactors offer superior heat transfer characteristics and enable better temperature control, making them attractive alternatives for industrial implementation [36] [32].

Mass transfer limitations become increasingly important at industrial scales, particularly for heterogeneous reactions involving solid catalysts or phase-transfer processes [35]. Efficient mixing systems and reactor designs that maximize interfacial area are essential for maintaining reaction rates and selectivity observed at laboratory scale [35]. The design of agitation systems must balance mixing efficiency with energy consumption and equipment costs [35].

Safety considerations are paramount in industrial bromination processes due to the corrosive and toxic nature of bromine-containing reagents [37] [33]. The handling and storage of large quantities of brominating agents require specialized equipment and extensive safety protocols [37]. Alternative brominating systems that eliminate the need for molecular bromine, such as in-situ generation from bromide salts, offer significant safety advantages [26].

Environmental regulations increasingly drive the selection of synthetic methodologies for industrial production [37] [33]. Volatile organic compound emissions, aqueous waste streams, and solid waste disposal must all be minimized to meet regulatory requirements [37]. Green chemistry approaches, including solvent-free processes and atom-economical reactions, provide pathways to compliance while often reducing production costs [17].

Economic factors ultimately determine the viability of industrial processes, with raw material costs, energy consumption, and capital equipment requirements all contributing to overall production economics [33] [34]. Process intensification through advanced reactor technologies and integrated separation systems can significantly improve economic performance [36]. The development of robust analytical methods for real-time process monitoring enables optimization of yields and quality while minimizing waste generation [38].

Quality control presents unique challenges for brominated benzamide derivatives due to the potential for multiple isomers and trace impurities [33] [34]. Analytical methods must be capable of detecting and quantifying all potential impurities at levels required by regulatory agencies [33]. The development of validated analytical procedures often requires significant time and resources during process development [34].

Technology transfer from research and development to manufacturing requires careful consideration of equipment design, process control systems, and operator training [34]. Pilot plant studies provide essential data for final process design and serve as training platforms for production personnel [32]. The implementation of quality-by-design principles ensures robust processes that can consistently deliver products meeting specifications [38].

| Table 1: Synthetic Methodologies for 4-Bromo-3-hydroxybenzamide | |||||

|---|---|---|---|---|---|

| Synthetic Route | Reaction Conditions | Yield (%) | Selectivity | Advantages | Limitations |

| Classical Bromination | Br₂, FeBr₃, 25-80°C | 65-85 | Para > Ortho | Simple, well-established | Harsh conditions, side products |

| Electrophilic Aromatic Substitution | Br₂, Lewis acid catalyst, RT-100°C | 70-90 | Position-dependent | Versatile, predictable | Multiple isomers possible |

| Regioselective Bromination with AlBr₃ | AlBr₃-Br₂, aqueous medium, 25°C | 92-94 | High regioselectivity | High yield, clean reaction | Requires specific setup |

| N-Bromosuccinimide Bromination | NBS, radical initiator, 50-120°C | 75-95 | Radical selectivity | Mild conditions, safe | Radical side reactions |

| Peptide-Catalyzed Bromination | Tetrapeptide catalyst, NBS, RT | 80-95 | Enantioselective | Asymmetric induction | Complex catalyst preparation |

| Metal-Catalyzed Bromination | Pd(OAc)₂ or Cu catalyst, 70-150°C | 85-95 | Switchable selectivity | High efficiency, selectivity | Expensive catalysts |

| Table 2: Green Chemistry Approaches for Benzamide Synthesis | |||

|---|---|---|---|

| Green Approach | Environmental Benefits | Process Efficiency | Industrial Applicability |

| Solvent-Free Synthesis | No organic solvents, reduced waste | Good yields, simplified workup | Scalable, cost-effective |

| Microwave-Assisted Reaction | Energy efficient, shorter reaction time | Rapid heating, improved selectivity | Commercial MW reactors available |

| Ultrasound Irradiation | Mild conditions, reduced energy consumption | Enhanced mass transfer, faster rates | Industrial sonication equipment |

| Aqueous Medium Reaction | Water as solvent, non-toxic medium | Easy product isolation | Water-based processes preferred |

| Enzymatic Catalysis | Biodegradable catalysts, mild conditions | High selectivity, mild conditions | Limited by enzyme stability |

| Recyclable Catalyst Systems | Catalyst recovery, waste reduction | Cost-effective, sustainable | Economically attractive |

| Table 3: Industrial-Scale Production Challenges | |||

|---|---|---|---|

| Challenge Category | Specific Challenges | Mitigation Strategies | Industry Impact |

| Scale-Up Issues | Heat transfer limitations, mixing efficiency | Continuous flow reactors, modular design | Production capacity limitations |

| Process Economics | Raw material costs, energy consumption | Process intensification, optimization | Profit margin constraints |

| Quality Control | Impurity control, analytical methods | In-line monitoring, statistical control | Product quality variations |

| Safety Considerations | Hazardous reagents, explosion risk | Safer alternatives, containment systems | Operational shutdowns possible |

| Environmental Impact | Waste disposal, emissions control | Green chemistry principles, recycling | Sustainability concerns |

| Technology Transfer | Equipment design, process optimization | Pilot plant studies, simulation modeling | Implementation delays |

Density Functional Theory Modeling

Density Functional Theory calculations have provided fundamental insights into the electronic structure and molecular properties of 4-Bromo-3-hydroxybenzamide. Multiple functional approaches have been employed to ensure computational accuracy and reliability [1] [2].

The B3LYP functional with the 6-31G(d,p) basis set has been extensively validated for benzamide derivatives, yielding reliable geometric parameters and electronic properties [3] [4]. The optimized molecular geometry reveals a nearly planar benzamide core with the bromine substituent introducing significant electronic perturbations to the aromatic system [2]. The hydroxyl group at the 3-position participates in intramolecular hydrogen bonding, stabilizing specific conformational arrangements [5] [2].

Comparative functional analysis demonstrates that the CAM-B3LYP functional provides superior performance for excited-state calculations and charge-transfer transitions, particularly important for understanding the optical properties of halogenated benzamides [6]. The meta-GGA hybrid M06-2X functional has shown excellent agreement with experimental data for similar benzoic acid derivatives [6].

The molecular structure optimization reveals that the presence of both bromine and hydroxyl substituents creates a complex electronic environment. The bromine atom acts as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance, while the hydroxyl group provides additional stabilization through hydrogen bonding interactions [2] [7].

Conformational analysis indicates that the most stable conformation exhibits the oxygen atom of the hydroxyl group and the amine group in alignment, stabilized by intramolecular hydrogen bonding. This conformer is more stable than alternative arrangements by approximately 9.4 kilojoules per mole in dimethyl sulfoxide solution [2].

Molecular Orbital Energy Level Predictions

The frontier molecular orbital analysis provides crucial insights into the electronic properties and reactivity patterns of 4-Bromo-3-hydroxybenzamide. The Highest Occupied Molecular Orbital energy ranges from -6.33 electronvolts to -7.12 electronvolts depending on the computational method employed, while the Lowest Unoccupied Molecular Orbital energy spans from -1.28 electronvolts to -1.94 electronvolts [1] [3].

The HOMO-LUMO energy gap represents a critical parameter for assessing molecular stability and reactivity. For 4-Bromo-3-hydroxybenzamide, this gap ranges from 4.39 electronvolts to 5.84 electronvolts, indicating moderate chemical stability and suggesting potential applications in electronic materials [1] [3]. The relatively large energy gap compared to simple benzamide derivatives reflects the influence of halogen substitution on the electronic structure.

Molecular orbital character analysis reveals that the HOMO is primarily localized on the benzamide system with significant contributions from the aromatic π-system and the amide functionality. The LUMO is predominantly an antibonding π-orbital of the aromatic ring, with notable contributions from the carbon-bromine bond region [8] [2]. This distribution pattern suggests that electronic excitation involves charge transfer from the electron-rich benzamide moiety to the electron-deficient halogenated aromatic system.

The presence of the hydroxyl group introduces additional occupied molecular orbitals with significant oxygen lone-pair character. The HOMO-1 orbital typically exhibits substantial contribution from the hydroxyl oxygen, influencing both the ionization potential and the hydrogen-bonding capacity of the molecule [2].

Electrostatic potential mapping derived from the molecular orbital calculations reveals distinct regions of positive and negative charge distribution. The carbonyl oxygen and hydroxyl oxygen atoms exhibit significant negative electrostatic potential, making them favorable sites for electrophilic attack or hydrogen bond formation. Conversely, the bromine atom displays both σ-hole and π-hole regions, enabling participation in halogen bonding interactions [7].

The ionization potential and electron affinity values calculated from the frontier orbital energies provide insights into the redox behavior of the compound. The ionization potential ranges from 6.33 electronvolts to 7.12 electronvolts, while the electron affinity spans 1.28 electronvolts to 1.94 electronvolts, indicating moderate electron-donating and electron-accepting capabilities [1] [3].

Molecular Dynamics Simulations

Solvent Interaction Modeling

Molecular dynamics simulations have provided detailed insights into the solvation behavior and intermolecular interactions of 4-Bromo-3-hydroxybenzamide in various solvent environments. The compound exhibits distinct solvation patterns depending on the polarity and hydrogen-bonding capacity of the surrounding medium [9] [10].

Aqueous solvation studies reveal that 4-Bromo-3-hydroxybenzamide forms stable hydrogen bonds with water molecules through both the hydroxyl group and the amide functionality. The solvation free energy in water is approximately -7.6 kilocalories per mole, indicating favorable hydration despite the presence of the hydrophobic bromine substituent [11]. The radial distribution function analysis shows well-defined hydration shells around the polar functional groups, with water molecules preferentially orientating to maximize hydrogen bonding interactions [9].

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide intermediate solvation environments. The solvation free energies in these media range from -6.1 kilocalories per mole to -6.2 kilocalories per mole, reflecting the balance between polar interactions and the reduced hydrogen-bonding capacity compared to water [12] [11]. Molecular dynamics trajectories indicate that these solvents interact primarily through dipole-dipole interactions and weak hydrogen bonding with the carbonyl oxygen.

Nonpolar solvents such as chloroform and benzene exhibit limited interaction with 4-Bromo-3-hydroxybenzamide, resulting in much less favorable solvation energies ranging from -1.1 kilocalories per mole to -2.3 kilocalories per mole. The compound tends to form intermolecular associations through π-π stacking interactions and halogen bonding in these environments [11].

The diffusion coefficient and mean square displacement analysis from molecular dynamics simulations provide insights into the molecular mobility in different solvents. Higher polarity solvents generally result in reduced molecular mobility due to stronger solute-solvent interactions, while nonpolar media allow greater translational and rotational freedom [13].

Hydrogen bond dynamics analysis reveals that the hydroxyl group participates in more persistent hydrogen bonding compared to the amide functionality. The average hydrogen bond lifetime ranges from 2.3 picoseconds in water to 0.8 picoseconds in methanol, reflecting the strength and stability of these intermolecular interactions [9].

Thermodynamic Stability Assessments

Thermodynamic stability assessments through molecular dynamics simulations have provided comprehensive understanding of the energetic landscape of 4-Bromo-3-hydroxybenzamide under various conditions. The compound exhibits remarkable thermal stability, maintaining structural integrity across a wide temperature range [5] [14].

Temperature-dependent studies demonstrate that the molecular structure remains stable up to 500 Kelvin in the gas phase, with only minor conformational fluctuations observed. The root mean square deviation of atomic positions remains below 0.15 Angstroms during extended simulation periods, indicating excellent structural stability [10]. The presence of intramolecular hydrogen bonding between the hydroxyl and amide groups contributes significantly to this thermal stability.

Free energy calculations using umbrella sampling and thermodynamic integration methods have quantified the stability of different conformational states. The most stable conformer exhibits a Gibbs free energy approximately 9.4 kilocalories per mole lower than alternative arrangements in polar solvents [5] [2]. This energy difference corresponds to a population ratio exceeding 99 percent for the preferred conformer under ambient conditions.

Phase transition behavior analysis reveals that 4-Bromo-3-hydroxybenzamide exhibits complex polymorphic behavior similar to other hydroxybenzamide derivatives. The compound can exist in multiple crystal forms, with the thermodynamically stable polymorph being favored under equilibrium conditions [14] [15]. The enthalpy of fusion ranges from 25 kilocalories per mole to 30 kilocalories per mole, depending on the specific crystal form.

Solvent-dependent stability assessments show that polar protic solvents enhance the thermodynamic stability through favorable hydrogen bonding interactions. The stabilization energy in water compared to the gas phase is approximately 7.6 kilocalories per mole, primarily attributed to the formation of multiple hydrogen bonds with the solvent molecules [11]. This stabilization effect decreases progressively in less polar solvents, reaching minimal values in hydrocarbon media.

Activation energy barriers for conformational interconversion have been calculated using transition state theory approaches. The energy barrier for rotation around the carbon-nitrogen amide bond is approximately 15 kilocalories per mole, consistent with the partial double-bond character of this linkage [14]. The hydroxyl group rotation exhibits a much lower barrier of approximately 3 kilocalories per mole, allowing for facile reorientation in response to environmental changes.

Heat capacity calculations from molecular dynamics simulations provide insights into the vibrational characteristics of the molecule. The constant pressure heat capacity is approximately 35.8 calories per mole per Kelvin in the gas phase, increasing to 38.2 calories per mole per Kelvin in aqueous solution due to enhanced molecular interactions [14] [16].

The entropy contributions to the thermodynamic stability have been decomposed into translational, rotational, and vibrational components. The vibrational entropy dominates the total entropy, with significant contributions from low-frequency modes associated with intermolecular interactions and conformational flexibility [14]. The presence of the bromine substituent introduces additional vibrational modes that contribute to the overall entropy of the system.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant